フェニルリン酸二ナトリウム

概要

説明

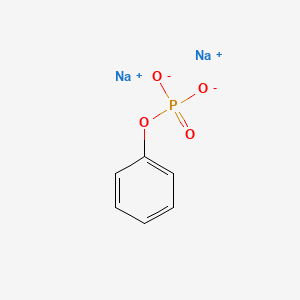

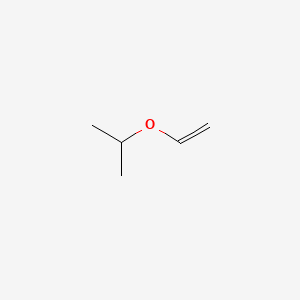

Disodium phenyl phosphate is an inorganic compound with the molecular formula C₆H₅Na₂O₄P. It is a white, water-soluble solid that is commonly used in various scientific and industrial applications. The compound is known for its role as a substrate in enzymatic reactions, particularly those involving phosphatases.

科学的研究の応用

Disodium phenyl phosphate is widely used in scientific research due to its role as a substrate in enzymatic assays. It is particularly useful in the study of phosphatases, enzymes that catalyze the hydrolysis of phosphate esters. The compound is also used in:

Chemistry: As a reagent in organic synthesis and analytical chemistry.

Biology: In studies involving enzyme kinetics and mechanisms.

Medicine: As a diagnostic tool in clinical assays to measure enzyme activity.

Industry: In the production of detergents and cleaning agents due to its ability to chelate metal ions.

作用機序

Target of Action

Disodium phenyl phosphate is primarily targeted towards phosphatases . Phosphatases are a group of enzymes that remove a phosphate group from its substrate by hydrolyzing phosphoric acid monoesters into a phosphate ion and a molecule with a free hydroxyl group .

Mode of Action

The interaction of Disodium phenyl phosphate with its target, phosphatases, results in the hydrolysis of the compound. Specifically, phosphatases catalyze the hydrolysis of Disodium phenyl phosphate to phenol .

Biochemical Pathways

The hydrolysis of Disodium phenyl phosphate by phosphatases affects the biochemical pathways involving these enzymes. For instance, alkaline phosphatase, one type of phosphatase, plays a significant role in the detoxification and anti-inflammatory effects of lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria .

Pharmacokinetics

The metabolism of Disodium phenyl phosphate is primarily through hydrolysis by phosphatases .

Result of Action

The hydrolysis of Disodium phenyl phosphate by phosphatases results in the production of phenol . This reaction is used as an indicator of the activity of phosphatases, such as in the case of determining whether milk has been adequately pasteurized or whether it has been contaminated with raw milk after pasteurization .

Action Environment

The action of Disodium phenyl phosphate is influenced by environmental factors such as pH and temperature. For instance, phosphatases, the primary target of Disodium phenyl phosphate, show maximum activity at an alkaline pH . Furthermore, the stability of Disodium phenyl phosphate may be affected by storage conditions. It is recommended to be stored at a temperature of 2-8°C .

生化学分析

Biochemical Properties

Disodium phenyl phosphate is known to interact with enzymes such as alkaline phosphatase (ALP). ALP catalyzes the hydrolysis of disodium phenyl phosphate to phenol . This reaction is used in various biochemical assays to detect ALP activity .

Cellular Effects

The hydrolysis of disodium phenyl phosphate by ALP can influence cellular processes. For instance, the product of this reaction, phenol, can participate in oxidative coupling reactions, producing a reddish-brown colored quinone imine . This color change is often used in colorimetric assays to monitor enzyme activity in cells.

Molecular Mechanism

The molecular mechanism of disodium phenyl phosphate involves its interaction with ALP. ALP binds to disodium phenyl phosphate and catalyzes the hydrolysis reaction, breaking the phosphate ester bond and releasing phenol . This process can be influenced by factors such as pH and temperature.

Temporal Effects in Laboratory Settings

The effects of disodium phenyl phosphate in laboratory settings can vary over time. For example, the rate of the hydrolysis reaction catalyzed by ALP can change depending on the concentration of disodium phenyl phosphate and the conditions of the experiment .

Metabolic Pathways

Disodium phenyl phosphate is involved in the metabolic pathway of ALP. ALP, an enzyme found in many tissues, including the liver and bones, uses disodium phenyl phosphate as a substrate in its catalytic reaction .

Subcellular Localization

The subcellular localization of disodium phenyl phosphate is not well defined. As a small, soluble molecule, it is likely to be distributed throughout the cell. Its localization may be influenced by its interactions with enzymes such as ALP .

準備方法

Synthetic Routes and Reaction Conditions: Disodium phenyl phosphate can be synthesized through the reaction of phenol with phosphorus oxychloride, followed by neutralization with sodium hydroxide. The reaction proceeds as follows: [ \text{C}_6\text{H}_5\text{OH} + \text{POCl}_3 \rightarrow \text{C}_6\text{H}_5\text{PO}_3\text{H}_2 ] [ \text{C}_6\text{H}_5\text{PO}_3\text{H}_2 + 2\text{NaOH} \rightarrow \text{C}_6\text{H}_5\text{PO}_4\text{Na}_2 + 2\text{H}_2\text{O} ]

Industrial Production Methods: Industrial production of disodium phenyl phosphate typically involves the same synthetic route but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity of the product. The process involves the use of large reactors and precise temperature and pH control.

化学反応の分析

Types of Reactions: Disodium phenyl phosphate undergoes various chemical reactions, including hydrolysis, oxidation, and substitution.

Common Reagents and Conditions:

Hydrolysis: In the presence of water and an enzyme such as alkaline phosphatase, disodium phenyl phosphate is hydrolyzed to phenol and phosphate ions.

Oxidation: Disodium phenyl phosphate can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of phenyl phosphate.

Substitution: The compound can undergo nucleophilic substitution reactions where the phenyl group is replaced by other nucleophiles.

Major Products Formed:

Hydrolysis: Phenol and phosphate ions.

Oxidation: Phenyl phosphate.

Substitution: Various substituted phenyl phosphates depending on the nucleophile used.

類似化合物との比較

Disodium phosphate: An inorganic compound with similar phosphate functionality but lacks the phenyl group.

Phenyl phosphate: Similar to disodium phenyl phosphate but without the sodium ions.

Tetrasodium pyrophosphate: Contains multiple phosphate groups and is used in different industrial applications.

Uniqueness: Disodium phenyl phosphate is unique due to its phenyl group, which makes it a valuable substrate for studying specific enzymatic reactions. Its solubility in water and ability to participate in various chemical reactions also distinguish it from other phosphate compounds.

特性

CAS番号 |

3279-54-7 |

|---|---|

分子式 |

C6H7NaO4P |

分子量 |

197.08 g/mol |

IUPAC名 |

disodium;phenyl phosphate |

InChI |

InChI=1S/C6H7O4P.Na/c7-11(8,9)10-6-4-2-1-3-5-6;/h1-5H,(H2,7,8,9); |

InChIキー |

YXDQIUYZDWYOQN-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)OP(=O)([O-])[O-].[Na+].[Na+] |

正規SMILES |

C1=CC=C(C=C1)OP(=O)(O)O.[Na] |

Key on ui other cas no. |

3279-54-7 |

関連するCAS |

701-64-4 (Parent) |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary use of disodium phenyl phosphate in biochemical research?

A1: Disodium phenyl phosphate (DPP) is widely employed as a substrate for alkaline phosphatase (ALP) in various biochemical assays [, , , , , , , , , ].

Q2: How does disodium phenyl phosphate interact with alkaline phosphatase?

A2: ALP catalyzes the hydrolysis of the phosphate ester bond in DPP, yielding phenol and inorganic phosphate as products [, , , , ].

Q3: What analytical techniques are used to detect the products of disodium phenyl phosphate hydrolysis by alkaline phosphatase?

A3: Several methods are used to detect DPP hydrolysis products. Phenol, the primary product, can be quantified using colorimetric assays, often employing reagents like 4-aminoantipyrine and potassium ferricyanide [], or N,2,6-trichloro-p-quinoneimine (CQC) []. Electrochemical detection coupled with capillary electrophoresis is another sensitive method for phenol quantification [, ]. For inorganic phosphate detection, the molybdate method with aminonaphtholsulphonic acid [] or the molybdate-stannous chloride method [] can be used.

Q4: Can the pH of the solution impact the hydrolysis of disodium phenyl phosphate by alkaline phosphatase?

A4: Yes, the pH of the solution significantly influences the rate of DPP hydrolysis by ALP. Studies have shown that the pH optimum for this reaction increases with increasing DPP concentrations []. For instance, one study identified an optimum pH of 10.32 for the reaction under specific substrate concentration and temperature conditions [].

Q5: Does disodium phenyl phosphate degrade during storage?

A5: Disodium phenyl phosphate can undergo degradation over time, particularly in unheated solutions. This degradation leads to the formation of free phenol, potentially affecting ALP assays [].

Q6: What measures can be taken to improve the stability of disodium phenyl phosphate solutions?

A6: Heat treatment or autoclaving of DPP solutions effectively prevents the formation of free phenol during storage, thus enhancing its stability []. Additionally, adding a few drops of chloroform to the solution can act as an antiseptic and further enhance stability during storage [].

Q7: How does the storage temperature affect the stability of disodium phenyl phosphate solutions?

A7: Storing DPP solutions at lower temperatures generally slows down degradation processes. []

Q8: What is the molecular formula of disodium phenyl phosphate?

A8: The molecular formula of disodium phenyl phosphate is C6H5Na2O4P.

Q9: What is the molecular weight of disodium phenyl phosphate?

A9: The molecular weight of disodium phenyl phosphate is 254.05 g/mol.

Q10: How does the structure of disodium phenyl phosphate relate to its function as an alkaline phosphatase substrate?

A10: The phenyl phosphate moiety in DPP mimics the natural substrates of ALP, allowing the enzyme to bind and initiate hydrolysis [, ].

Q11: What are some applications of disodium phenyl phosphate in cell-based assays?

A11: DPP is used in cell-based assays to quantify ALP activity. This is particularly useful in studying cell differentiation, as ALP activity is often associated with specific cell types, like osteoblasts (bone-forming cells) [, ]. By measuring the phenol produced, researchers can assess ALP activity levels and evaluate the effects of different treatments or conditions on cell differentiation [].

Q12: Has disodium phenyl phosphate been used in animal studies?

A12: While not directly administered as a therapeutic agent, DPP is used in animal studies to assess ALP activity in various tissues. For instance, researchers used DPP to study ALP activity in the liver, kidney, and intestine of mice under different hormonal treatments []. These studies provide insights into the role of ALP in different physiological processes and potential disease states.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[Nitrilotris(methylene)]tris-phosphonic acid pentasodium salt](/img/structure/B1583747.png)